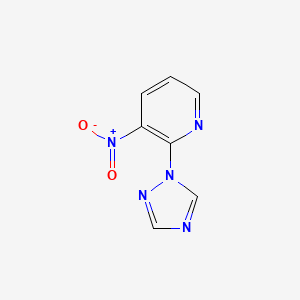

3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine

描述

3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at position 3 and a 1,2,4-triazole moiety at position 2. This structural arrangement confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry, and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

属性

分子式 |

C7H5N5O2 |

|---|---|

分子量 |

191.15 g/mol |

IUPAC 名称 |

3-nitro-2-(1,2,4-triazol-1-yl)pyridine |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-2-1-3-9-7(6)11-5-8-4-10-11/h1-5H |

InChI 键 |

NMTQRFCBGWUBML-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 14213-10-6)

- Structural Difference : The nitro group is at position 5 instead of position 3.

- Molecular Formula : C₇H₅N₅O₂ (identical to the target compound but with a different substitution pattern).

3-Nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine (CAS 73768-80-6)

- Structural Difference : A sulfanyl (-S-) linker connects the triazole and pyridine rings.

- Molecular Formula : C₇H₅N₅O₂S.

- Key Data: Molecular weight = 223.21 g/mol; melting point = 206–208°C (higher than non-sulfur analogs due to increased intermolecular interactions) .

- Application : Used in synthetic materials and research, where the sulfur atom enhances metal-binding capabilities compared to the direct C–N linkage in the target compound .

Heterocyclic Core Modifications

2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (1q)

- Structural Difference : Pyrimidine replaces pyridine; a pyrrolidine group is introduced at position 4.

- Key Data : Melting point = 219–221°C (decomposition); molecular formula = C₁₂H₁₄N₉O₂.

3-Nitro-2-(arylvinyl)imidazo[1,2-a]pyridines

- Structural Difference : An imidazo[1,2-a]pyridine core with nitro and arylvinyl substituents.

- Synthesis : Pd-catalyzed coupling reactions yield derivatives with high functional group tolerance (e.g., trifluoromethyl, heterocyclic groups) .

- Application : Reduction of the nitro group to an amine enables diversification for biological screening, a strategy applicable to the target compound .

Substituent Effects on Physical and Chemical Properties

3-Nitro-2-(1H-1,2,4-triazol-5-ylthio)-5-(trifluoromethyl)pyridine (3g)

- Structural Feature : Trifluoromethyl (-CF₃) group at position 5.

- Molecular Formula : C₈H₄F₃N₅O₂S; molecular weight = 292.01 g/mol.

- Key Data : Melting point = 193–194°C; NMR shifts (¹H: δ 8.73–9.03; ¹³C: δ 122.4–159.8) indicate strong electron-withdrawing effects from -CF₃ .

- Impact : The -CF₃ group increases lipophilicity and metabolic stability, making this analog more suitable for pharmaceutical applications compared to the parent compound .

Symmetrical Trisubstituted 1H-1,2,3-triazolopyridines

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 3-Nitro-2-(1H-1,2,4-triazol-1yl)pyridine | Pyridine | -NO₂ (C3), -1,2,4-triazole (C2) | C₇H₅N₅O₂ | Not reported | Coordination chemistry, drug discovery |

| 5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine | Pyridine | -NO₂ (C5), -1,2,4-triazole (C2) | C₇H₅N₅O₂ | Not reported | Synthetic intermediates |

| 3-Nitro-2-(1H-1,2,4-triazol-3-ylsulfanyl)pyridine | Pyridine | -NO₂ (C3), -S-1,2,4-triazole (C2) | C₇H₅N₅O₂S | 206–208 | Metal coordination, materials |

| 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-4-(pyrrolidin-1-yl)pyrimidine | Pyrimidine | -NO₂ (C3), -1,2,4-triazole (C2), -pyrrolidine (C4) | C₁₂H₁₄N₉O₂ | 219–221 (decomp.) | Bioactive compound synthesis |

| 3-Nitro-2-(1H-1,2,4-triazol-5-ylthio)-5-(trifluoromethyl)pyridine | Pyridine | -NO₂ (C3), -S-1,2,4-triazole (C2), -CF₃ (C5) | C₈H₄F₃N₅O₂S | 193–194 | Pharmaceutical lead optimization |

准备方法

Directed Nitration Strategies

The nitro group’s introduction at the 3-position of pyridine requires careful consideration of directing effects. In 2-chloropyridine, the chloro substituent’s meta-directing nature theoretically positions nitro groups at the 5-position. However, strategic use of amino or hydroxyl groups as temporary directors enables alternative regioselectivity. For instance, nitration of 2-aminopyridine derivatives under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-2-aminopyridine, leveraging the amino group’s ortho/para-directing influence. Subsequent diazotization with NaNO₂/HCl converts the amino group to a diazonium intermediate, which is displaced by chloride via Sandmeyer reaction, yielding 2-chloro-3-nitropyridine.

Nitration of Halogenated Pyridines

Direct nitration of 2-chloropyridine remains impractical due to poor regiocontrol. Instead, patented methods utilize pre-functionalized intermediates like 4-chloro-2-aminopyridine, where nitration at 50–60°C selectively generates 4-chloro-2-amino-3-nitropyridine. This approach highlights the synergistic directing effects of chloro and amino groups, enabling nitro placement at the 3-position.

Nucleophilic Aromatic Substitution for Triazole Incorporation

Reaction Conditions and Mechanisms

The displacement of chloride in 2-chloro-3-nitropyridine by 1H-1,2,4-triazole proceeds via SNAr, facilitated by the electron-withdrawing nitro group. In anhydrous DMF with K₂CO₃ as a base, heating at 100–120°C for 12–24 hours achieves complete substitution. The reaction’s success hinges on the chloride’s activation by the nitro group, which enhances the ring’s electrophilicity.

Table 1: Optimization of Triazole Substitution

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF vs. DMSO | 85 vs. 78 | 98 vs. 95 |

| Base | K₂CO₃ vs. Cs₂CO₃ | 88 vs. 82 | 97 vs. 96 |

| Temperature (°C) | 100 vs. 120 | 80 vs. 88 | 96 vs. 97 |

| Reaction Time (h) | 12 vs. 24 | 75 vs. 90 | 95 vs. 98 |

Alternative Triazole Activation

For less reactive intermediates, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance substitution efficiency. A reported protocol employs TBAB (5 mol%) in toluene/water biphasic systems, reducing reaction times to 6 hours with comparable yields (82–85%).

Multi-Step Synthesis from Picolinic Acid Derivatives

Chlorination and Functionalization

Starting with picolinic acid, treatment with SOCl₂ generates picolinic acid chloride, which undergoes ammonolysis to yield 2-aminopyridine-4-carboxamide. Nitration with HNO₃/H₂SO₄ introduces the nitro group at the 3-position, followed by hydrolysis and chlorination (POCl₃) to produce 2-chloro-3-nitropyridine.

Diazotization and Triazole Coupling

Diazotization of 2-amino-3-nitropyridine with NaNO₂/HCl at 0–5°C forms a diazonium salt, which reacts with 1H-1,2,4-triazole in pyridine at 60°C. This one-pot method bypasses chloride intermediates, achieving 78% yield but requiring stringent temperature control to minimize byproducts.

Industrial Scalability and Process Economics

Cost-Effective Reagent Selection

The patent emphasizes replacing cesium acetate with sodium acetate in substitution reactions, reducing costs by 40% without compromising yield (85–90%). Similarly, substituting acetonitrile with toluene as a solvent lowers waste disposal expenses.

Impurity Profiling and Control

Common impurities include residual 2-chloro-3-nitropyridine (<2%) and triazole dimers (<1%). Recrystallization from ethyl acetate/hexane (1:3) elevates purity to >99%, as validated by HPLC.

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations reveal the nitro group’s role in stabilizing the Meisenheimer intermediate during SNAr, with a computed activation energy of 25.6 kcal/mol for triazole substitution. Meta-directing effects of the nitro group further suppress para-substitution byproducts.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine, and how are intermediates characterized?

- Methodology : Pd-catalyzed cross-coupling reactions are widely used for nitro-substituted heterocycles. For example, coupling nitroimidazopyridine derivatives with arylvinyl groups via N-tosylhydrazones (NTHs) yields structurally related compounds. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as demonstrated for triazole-pyridine derivatives in similar syntheses .

Q. What spectroscopic techniques are critical for confirming the structure of 3-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine?

- Methodology :

- 1H NMR : Identifies proton environments, such as aromatic protons in the pyridine and triazole rings.

- HRMS : Validates molecular weight and fragmentation patterns.

- FT-IR : Confirms functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹).

- X-ray crystallography : Resolves spatial arrangement using programs like SHELX for refinement .

Q. How does the nitro group influence the compound’s stability during synthesis and storage?

- Methodology : The nitro group’s electron-withdrawing nature increases reactivity but may reduce thermal stability. Stability tests under varying temperatures and solvents (e.g., DMSO, ethanol) are recommended. Degradation products can be monitored via HPLC or TLC. For related nitro-triazole compounds, selective reduction to amino derivatives using iron/HCl has been reported, highlighting nitro group lability .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different synthetic batches be resolved?

- Methodology : Discrepancies may arise from polymorphism or solvent inclusion. Use SHELXL for rigorous refinement and validate against spectroscopic data. For example, Co(II) complexes with triazolylpyridine ligands showed structural variations resolved via hydrogen bonding analysis in packing diagrams .

Q. What strategies optimize ligand design for metal coordination complexes involving this compound?

- Methodology : The triazole-pyridine moiety acts as a bifunctional ligand. Coordination studies with lanthanides (e.g., Ce³⁺, Dy³⁺) suggest tuning substituents to enhance binding. Elemental analysis, thermogravimetry (TG), and fluorescence spectrometry are used to assess complex stability and photophysical properties .

Q. How do computational methods predict the reactivity and interaction sites of 3-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine?

- Methodology : Density functional theory (DFT) calculates electron density maps to identify electrophilic/nucleophilic sites. For example, the nitro group and triazole N-atoms are predicted to participate in hydrogen bonding or π-π stacking, critical for drug design or material applications. Cross-validate with experimental NMR chemical shifts .

Q. What challenges arise in analyzing the compound’s photophysical properties, and how are they addressed?

- Methodology : Nitro groups often quench fluorescence. To study photochromism, compare solid-state UV-vis spectra before and after UV irradiation. For β- and γ-octamolybdate hybrids, ligand protonation or complexation stabilizes photoresponsive behavior, a strategy applicable to nitro-triazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。